Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate - 1696907-15-9

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Catalog Number: EVT-3245477
CAS Number: 1696907-15-9
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are structurally analogous to purines, naturally occurring nitrogenous bases found in DNA and RNA. [] The core structure consists of a pyrimidine ring fused to a pyrrole ring. []

Synthesis Analysis
  • Multi-step Synthesis: The synthesis typically involves a multi-step process starting from readily available pyrimidine precursors. [, ]
  • Ring Annulation/Transformation: A common approach is the use of ring annulation or ring transformation reactions of suitably substituted pyrimidines with appropriate reagents. [, ]
  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed to introduce substituents on the pyrrolo[2,3-d]pyrimidine core. []
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H] and [13C] NMR spectroscopy provide valuable information about the number and type of hydrogen and carbon atoms present in the molecule, as well as their connectivity and spatial arrangements. [, ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption frequencies. [, ]
  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the molecule. [, ]
  • X-ray Crystallography: This technique provides detailed three-dimensional structural information, including bond lengths, bond angles, and spatial arrangements of atoms within the molecule. [, ]

These techniques, combined with computational methods like Density Functional Theory (DFT), allow for a comprehensive understanding of the molecular structure and properties of pyrrolo[2,3-d]pyrimidines. []

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents. []
  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic aromatic substitution, enabling further diversification. [, ]
  • N-Alkylation: The nitrogen atoms in both the pyrrole and pyrimidine rings can be alkylated under appropriate conditions. [, , , ]
  • Condensation Reactions: Pyrrolo[2,3-d]pyrimidines can participate in condensation reactions with aldehydes or ketones, leading to the formation of fused heterocyclic systems. [, ]
Mechanism of Action
  • Inhibit Enzymes: Several pyrrolo[2,3-d]pyrimidine derivatives act as enzyme inhibitors, targeting crucial enzymes involved in various cellular processes. [, , , , ]
    • Thymidylate Synthase (TS) Inhibition: Several derivatives demonstrate potent inhibition of TS, an enzyme essential for DNA synthesis, making them promising antitumor agents. [, , , ]
    • Dihydrofolate Reductase (DHFR) Inhibition: Some pyrrolo[2,3-d]pyrimidines inhibit DHFR, another key enzyme involved in folate metabolism, which is crucial for cell growth and proliferation. [, ]
  • Interfere with DNA Replication: The structural similarity to purines allows some derivatives to interfere with DNA replication, leading to antiproliferative effects. [, ]
  • Modulate Cellular Signaling Pathways: Certain derivatives have been shown to modulate cellular signaling pathways involved in inflammation and immune responses. []
Applications
  • Anticancer Agents: Many derivatives exhibit potent antitumor activity by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase (TS). [, , , ] This makes them promising candidates for developing novel chemotherapeutic agents.
  • Antiviral Agents: Certain pyrrolo[2,3-d]pyrimidine nucleosides have demonstrated antiviral activity against viruses like HSV and HCMV. [, , ] Further modifications of the Ethyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate core could lead to the development of novel antiviral drugs.
  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi. [, ] This highlights their potential as scaffolds for developing new antimicrobial agents, especially in the face of increasing drug resistance.

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a bis-fluorinated analog of 2′-deoxytubercidin, exhibiting an anti glycosylic bond conformation and an N-type sugar pucker []. The crystal structure reveals a three-dimensional hydrogen-bond network contributing to its unique properties.
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differentiating itself through the presence of fluorine atoms and the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl substituent at the 7-position [].

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (Compound 4)

  • Compound Description: This classical 6-5 ring-fused analog was designed as a potential thymidylate synthase (TS) inhibitor and antitumor agent []. It displays potent inhibition of human TS with an IC50 of 54 nM, outperforming PDDF, ZD1694, and LY231514. Importantly, it is not a substrate for human FPGS, suggesting a different mechanism of action and potentially avoiding resistance issues associated with FPGS-dependent antifolates.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core structure. The differences lie in the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring and the presence of the thiobenzoyl-l-glutamic acid moiety at the 5-position of Compound 4 [].

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5)

  • Compound Description: Similar to Compound 4, this classical 6-5 ring-fused analog acts as a potent TS inhibitor and antitumor agent. It shows an IC50 value of 51 nM against human TS and is not a substrate for human FPGS [].
  • Relevance: This compound mirrors the structural features of Compound 4, with the distinction of a chlorine atom replacing fluorine in the benzoyl moiety. Like Compound 4, it shares the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in the substituents on the pyrrolo[2,3-d]pyrimidine ring and the thiobenzoyl-l-glutamic acid moiety at the 5-position [].

3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid

  • Compound Description: This compound is a functionalized base derivative of the nucleoside antibiotic Tubercidin [].
  • Relevance: Both this compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate belong to the 4-amino-7H-pyrrolo[2,3-d]pyrimidine class. The structural variation arises from the presence of the propanoic acid substituent at the 7-position, in contrast to the ethyl carboxylate at the 5-position of the target compound [].

4-Amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (Ara-Tubercidin)

  • Compound Description: Ara-Tubercidin is an analog of Tubercidin, modified at the sugar moiety []. This compound and its 5'-phosphates are synthesized via phase-transfer glycosylation, highlighting the significance of this approach in nucleoside chemistry. Interestingly, its 5'-monophosphate resists deamination by AMP deaminase, contrasting the behavior of Ara-AMP.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate are structurally alike, sharing the 4-amino-pyrrolo[2,3-d]pyrimidine core. They differ in the substitution at the 7-position; Ara-Tubercidin possesses a β-D-arabinofuranosyl group, while the target compound has an ethyl carboxylate group at the 5-position [].

2-Amino-5-(3-chloropropyl)-4-chloro-7H- pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

  • Compound Description: This compound is a modified DNA base recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT) []. Its synthesis involves two distinct routes, highlighting the versatility in synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate are structurally similar due to the presence of the 2-amino-pyrrolo[2,3-d]pyrimidine core. They are differentiated by the chlorine substitutions at the 4- and 5-positions and the 3-chloropropyl group at the 5-position in the bischlorinated deazaguanine [].

LY231514

  • Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate currently in Phase II clinical trials, exhibiting potent inhibition against multiple folate-requiring enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [, ]. Its polyglutamated metabolites display significantly enhanced inhibitory potency compared to the monoglutamate form, highlighting the importance of polyglutamation for its cytotoxic activity.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core structure. The key difference lies in the substitution at the 5-position; LY231514 features an ethylbenzoyl-L-glutamic acid moiety, whereas the target compound has an ethyl carboxylate group [, ].

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (Compound 15)

  • Compound Description: This compound is a dideazatetrahydrofolate analog lacking a chiral center at C-6, demonstrating potential as an antitumor agent []. Studies indicate its primary target is thymidylate synthase, suggesting a mechanism distinct from traditional purine synthesis inhibitors.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core. They differ in the substituent at the 5-position. Compound 15 has a 2-(4-benzoyl-L-glutamyl)ethyl substituent, while the target compound possesses an ethyl carboxylate group [].

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4)

  • Compound Description: This compound, a classical analog, exhibits dual inhibitory activity against both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with IC50 values of 90 nM and 420 nM, respectively []. Notably, it does not act as a substrate for human FPGS. Metabolite protection studies suggest that TS is its primary target.
  • Relevance: This compound shares the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, with variations in the 5- and 6-position substituents. Compound 4 has a 6-ethyl group and a 5-thiobenzoyl-L-glutamic acid moiety, while the target compound has an ethyl carboxylate at the 5-position [].

(+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

  • Compound Description: This series of compounds represents new carbocyclic analogs of 7-deazaguanosine, with compounds 10a and 10b exhibiting selective inhibitory activity against HSV-1 and HSV-2 in cell culture []. Notably, compound 10a, when administered to HSV-2 infected mice, demonstrated increased survival rates and extended mean survival time.
  • Relevance: These compounds and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate belong to the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine class. They are structurally differentiated by the substituent at the 7-position, with these analogs featuring a cyclopentyl moiety mimicking the sugar moieties of various nucleosides, while the target compound has an ethyl carboxylate group at the 5-position [].

Acyclo-7-desazaguanosine

  • Compound Description: This compound is a structural analog of the antiviral drug acycloguanosine []. It is expected to be phosphorylated by thymidine kinases, potentially leading to antiviral activity, due to the similarity of its side chain to that of acycloguanosine.
  • Relevance: This compound shares the 4-amino-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, but differs significantly in the 7-position substituent. Acyclo-7-desazaguanosine features a (2-hydroxyethoxy)methyl group at this position, while the target compound possesses an ethyl carboxylate at the 5-position [].

N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-propyl]benzoyl}-L-glutamic acid (TNP-351)

  • Compound Description: TNP-351 is a potent antitumor agent []. Its structure serves as a template for designing new anticancer agents, with modifications often focusing on the bridge connecting the pyrrolo[2,3-d]pyrimidine moiety and the benzoyl-L-glutamic acid portion.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate both belong to the 2,4-diamino-pyrrolo[2,3-d]pyrimidine class, a significant structural feature for their biological activities. They differ in the 5-position substituent. TNP-351 has a propylbenzoyl-L-glutamic acid moiety, while the target compound has an ethyl carboxylate at the 5-position [].

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds, analogs of pyrrolo[2,3-d]pyrimidines, are synthesized as part of a study exploring new heterocyclic systems with potential biological activity [].
  • Relevance: While structurally similar to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds belong to the thieno[2,3-d]pyrimidine class, replacing the pyrrole ring with a thiophene ring. The 2,4-diamino and 6-carboxylate substitutions are noteworthy structural features shared with certain derivatives of the target compound [].

2,4-Diaminopyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are synthesized alongside their thieno[2,3-d]pyrimidine counterparts in the exploration of new heterocyclic systems with potential biological activities [].
  • Relevance: These compounds are closely related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, belonging to the 2,4-diamino-pyrrolo[2,3-d]pyrimidine class. They are differentiated by the position of the carboxylate group. In these compounds, the carboxylate is located at the 6-position, while in the target compound it is at the 5-position [].

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound, characterized by X-ray crystallography, reveals specific conformational preferences and intermolecular interactions attributed to its unique structure [].
  • Relevance: Sharing the pyrrolo[2,3-d]pyrimidine scaffold with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound differs in its substituents. Notably, it features a chlorine atom at the 5-position and a amino group at the 4-position, contrasting with the amino and ethyl carboxylate groups at the respective positions in the target compound [].

6-N-(4-Aryloxybut-2-yn-1-yl)-N-methyl(or ethyl)amino-1,3-dimethyluracils

  • Compound Description: These compounds are intermediates in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of amine oxide rearrangement in accessing diverse heterocyclic structures [].
  • Relevance: These compounds act as precursors to the pyrrolo[2,3-d]pyrimidine scaffold found in Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The amine oxide rearrangement of these compounds results in the formation of the key pyrrolo[2,3-d]pyrimidine ring system, highlighting their role in synthetic pathways towards compounds like the target compound [].

N(ω)-Masked Ornithine Analogs of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-g lutamic acid

  • Compound Description: This series of compounds explores modifications to the glutamic acid moiety of TNP-351, aiming to enhance its biological activity and overcome drug resistance []. These analogs demonstrate potent inhibition of DHFR and significant antiproliferative effects against Meth A and methotrexate-resistant CCRF-CEM cells, suggesting their potential as anticancer agents, particularly in overcoming drug resistance.
  • Relevance: These compounds are conceptually related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate through their structural similarity to TNP-351. The shared 2,4-diamino-pyrrolo[2,3-d]pyrimidine core and variations in the side chain highlight a common strategy in medicinal chemistry, where modifications to a lead compound aim to optimize its properties. These analogs provide insights into the structure-activity relationships of pyrrolo[2,3-d]pyrimidine-based antifolates [].

4-Amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides

  • Compound Description: These compounds represent a new class of pyrrolo[2,3-d]pyrimidine derivatives, showcasing a novel synthetic route involving a palladium-catalyzed reaction and a subsequent cyclization [].
  • Relevance: Although structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds share the 4-amino-pyrrolo[2,3-d]pyrimidine core structure. They highlight the diversity within the pyrrolo[2,3-d]pyrimidine family and the potential for discovering new analogs with distinct biological properties [].

4-Amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one

  • Compound Description: This compound and its derivatives are explored for their antiproliferative and antiviral activities []. The 3-halo-substituted derivatives exhibit significant cytotoxicity in L1210, H.Ep.2, and KB cells, highlighting the importance of the halogen substituent for enhancing potency.
  • Relevance: While structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound is related through its pyrrolo-fused pyrimidine core, highlighting the broader class of heterocyclic compounds with potential biological activity. The presence of the ribose sugar moiety further emphasizes the exploration of nucleoside analogs in drug discovery [].

2-Alkyl-4-amino-thieno[2,3-d]pyrimidines

  • Compound Description: This group of compounds, structural analogs of quinazolines, demonstrates promising anti-proliferative properties against breast cancer cell lines (MCF-7, MDA-MB-231) without exhibiting cytotoxicity or phototoxicity in BALB 3T3 cells []. Mechanistically, they appear to induce cell cycle arrest in the G2 stage for MDA-MB-231 and G1 arrest for the ER-positive MCF-7 cell line, indicating their potential as targeted anticancer agents.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: This compound's crystal structure reveals detailed conformational features, including the chair conformation of the piperidine ring and the formation of water-mediated intermolecular hydrogen bonds [].
  • Relevance: This compound shares the pyrrolo[2,3-d]pyrimidine core structure with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The presence of various substituents, including the piperidine and oxetane rings, highlights the potential for structural modifications around the core scaffold while maintaining the essential structural features of the pyrrolo[2,3-d]pyrimidine moiety [].

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a unique O-glycoside synthesized via ribosidation using Wittenburg conditions, demonstrating a preference for O-glycosidic bond formation over N-glycosylation [].
  • Relevance: Though structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound underscores the importance of the pyrrolo[2,3-d]pyrimidine scaffold in nucleoside chemistry. The presence of the ribose sugar and the unusual O-glycosidic linkage highlights the structural diversity possible within this class of compounds [].

Ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate derivatives

  • Compound Description: These compounds, synthesized from pyrido[2,3-d]pyrimidine precursors, were investigated for their pharmacological properties [].

N-Methyl-1- {trans-4- [methyl (7H-pyrrolo [2,3-d] pyrimidin-4-yl) amino] cyclohexyl} methanesulfonamide

  • Compound Description: This compound is a potent agent for treating allergic reactions, dermatitis, eczema, and pruritus in mammals [].
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate both belong to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds. Although their structures differ in the substituents attached to the core scaffold, their shared core highlights the pharmaceutical relevance of this chemical class [].

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines

  • Compound Description: These compounds, encompassing both classical and nonclassical analogs, were developed as potential inhibitors of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and as antitumor and antiopportunistic infection agents [].
  • Relevance: These compounds are closely related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as they share the core 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine structure. They exemplify the exploration of diverse substitutions at the 5-position to optimize biological activity against various targets, including those relevant for cancer and opportunistic infections [].

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives

  • Compound Description: These thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity []. Some derivatives, particularly those with an n-butyl substituent at position 3, exhibited high inhibitory activity against Candida albicans fungi growth.
  • Relevance: While structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the exploration of similar heterocyclic scaffolds in medicinal chemistry. Replacing the pyrrole ring with a thiophene ring and introducing various substituents allows for investigating the impact of structural modifications on biological activity, in this case, antimicrobial properties [].

4,7-Diihydro-4-imino-5-phenylpyrrolo[2,3-d][1,3]thiazine-2(1H)-thione

  • Compound Description: This compound serves as a versatile intermediate in the synthesis of various 4-iminopyrrolo[2,3-d]pyrimidines and related compounds [].
  • Relevance: This compound, although not a pyrrolo[2,3-d]pyrimidine itself, serves as a crucial precursor to various 4-iminopyrrolo[2,3-d]pyrimidines. This connection highlights the synthetic relationship between different heterocyclic systems and how modifications to one can lead to the formation of another, potentially with valuable biological properties. Understanding these synthetic pathways can provide insights into designing and accessing a wider range of pyrrolo[2,3-d]pyrimidine analogs like Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [].

Ethyl 5-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are key intermediates in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. Their synthesis involves protecting the amino group in ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl)glycinates, followed by cyclization [].
  • Relevance: These compounds are structurally similar to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, sharing the pyrrolo[2,3-d]pyrimidine core and the ethyl carboxylate group. The key difference lies in the position of the amino group, which is at position 5 in these compounds compared to position 4 in the target compound. Despite this difference, the close structural similarity highlights the importance of these compounds as synthetic intermediates for accessing a range of pyrrolo[2,3-d]pyrimidine derivatives [].

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate

  • Compound Description: This compound serves as a precursor to various pyridazino-fused heterocycles, showcasing the versatility of pyrrolo[2,3-c]pyridazines as building blocks in organic synthesis [].
  • Relevance: While not a direct analog of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound underscores the broader exploration of fused pyrimidine derivatives. The presence of the pyrrole ring and the carboxylate ethyl ester group highlights the structural similarities between these classes of compounds, emphasizing the diversity and synthetic potential within this family of heterocycles [].

N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids

  • Compound Description: These compounds represent a series of pyrrolo[2,3-d]pyrimidine-based folate antagonists designed as potential antineoplastic agents [].
  • Relevance: These compounds are structurally analogous to both Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and LY231514. They share the 2-amino-pyrrolo[2,3-d]pyrimidine core and a substituted ethylbenzoyl-L-glutamic acid moiety at the 5-position, highlighting the exploration of different substituents to modulate their antitumor activity [].

1,8-Naphthyridine derivatives

  • Compound Description: These compounds, synthesized from pyrido[2,3-d]pyrimidine, represent an interesting case of ring transformation, expanding the scope of accessible heterocyclic scaffolds from a common precursor [].
  • Relevance: While not direct analogs of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the synthesis of 1,8-naphthyridines from pyrido[2,3-d]pyrimidine underscores the interconnectedness of different heterocyclic systems. Understanding the reactivity and potential transformations of related scaffolds can inspire new synthetic strategies and expand the chemical space for discovering novel pyrrolo[2,3-d]pyrimidine analogs [].

2-Amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates

  • Compound Description: These compounds were designed as thymidylate synthase (TS) inhibitors and antitumor agents, investigating both classical and nonclassical structures []. The study highlights the importance of the substituents on the pyrrolo[2,3-d]pyrimidine ring, particularly at the 5-position, for their activity and interaction with target enzymes like TS and FPGS.
  • Relevance: These compounds share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in their substituents, particularly at the 5-position. This study highlights the significance of exploring diverse substituents on this core scaffold to fine-tune the biological activity and target selectivity of pyrrolo[2,3-d]pyrimidine-based compounds [].

5-Hydroxypyrrolo[2,3-d] pyrimidines

  • Compound Description: These compounds represent an early exploration of the pyrrolo[2,3-d]pyrimidine scaffold, focusing on the synthesis and reactivity of the 5-hydroxy derivatives [].
  • Relevance: Although not directly analogous to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the fundamental importance of the pyrrolo[2,3-d]pyrimidine core structure in medicinal chemistry. Exploring the synthesis and properties of various derivatives laid the foundation for further development and diversification of this class of compounds [].

5-Aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds

  • Compound Description: These compounds represent an early exploration of the pyrrolo[2,3-d]pyrimidine scaffold, focusing on the synthesis and reactivity of 5-amino derivatives. The study also led to the discovery of a new ring system, 4-amino-5-methyl-7-phenyl-5H-pyrrolo[2,3-d:4,5-d′]-dipyrimidine [].
  • Relevance: This research, though not directly focused on Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, highlights the fundamental importance of the pyrrolo[2,3-d]pyrimidine core structure and the exploration of its chemical space for potentially valuable compounds. The study's emphasis on 5-amino derivatives and the discovery of new ring systems exemplify the continuous exploration and expansion of this chemical class [].

Ethyl 5-arylpyridopyrimidine-6-carboxylates, 8-arylxanthines, and 6-aryllumazines

  • Compound Description: These compounds, belonging to different heterocyclic classes (pyridopyrimidines, xanthines, and lumazines), were synthesized and evaluated for their anticancer activity against the lung cancer A549 cell line [].
  • Relevance: While structurally diverse, these compounds and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share a common theme: exploring heterocyclic scaffolds with potential medicinal applications, particularly as anticancer agents. Although their structures differ significantly, the shared focus on heterocyclic compounds with biological activity emphasizes the importance of exploring diverse chemical spaces in drug discovery [].

2-Deoxy-β-D-ribofuranosides Related to 2′-Deoxy-7-carbaguanosine

  • Compound Description: These compounds are synthesized using phase-transfer glycosylation, highlighting the effectiveness of this method for creating stereospecific glycosidic bonds in nucleoside synthesis. The study focuses on overcoming challenges associated with traditional liquid-liquid phase-transfer conditions, leading to the development of a solid-liquid phase-transfer method that significantly improves the yield and stereoselectivity of the glycosylation reaction [].
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and are particularly relevant as they are 2′-deoxyribonucleosides. This structural similarity and the study's focus on optimizing the glycosylation reaction for this class of compounds provide valuable insights into the synthesis of nucleoside analogs with potential therapeutic applications [].

6-tert-Butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Compound Description: These compounds represent a series of thieno[2,3-c]pyridine derivatives synthesized and characterized using various spectroscopic techniques, including FTIR, 1H and 13C NMR. The study also includes X-ray crystallographic analysis of one derivative to understand its crystal and molecular structure, revealing the presence of intramolecular hydrogen bonds that contribute to its stability [].
  • Relevance: Although not directly related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the broader exploration of heterocyclic scaffolds containing sulfur and nitrogen atoms, similar to the pyrrolo[2,3-d]pyrimidine system. The study's emphasis on structural characterization and the identification of intramolecular interactions provide valuable insights into the structure-property relationships of related heterocyclic compounds [].

Ethyl 4-chloro- or 4-(alkoxycarbonylmethyl)amino(thio)-5-amino-2-methylthiothieno[2,3-d]- and pyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are key intermediates in the synthesis of novel thieno- and pyrrolo[2,3-d]pyrimidines peri-fused with pyrimidine, 1,4-diazepine, and 1,4-thiazepine rings. The study highlights the versatility of these intermediates in accessing a diverse range of tricyclic heterocyclic systems with potential biological activities [].

Properties

CAS Number

1696907-15-9

Product Name

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.20

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13)

InChI Key

YRKROIRANZPIQT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.